molecular formula C16H15NO4S B12947140 (Z)-Methyl 2-phenyl-2-(tosylimino)acetate

(Z)-Methyl 2-phenyl-2-(tosylimino)acetate

Cat. No.: B12947140
M. Wt: 317.4 g/mol
InChI Key: PBWZVWFMIBFUDK-ICFOKQHNSA-N
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Description

(Z)-Methyl 2-phenyl-2-(tosylimino)acetate: is an organic compound that belongs to the class of imines It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the imine, and a phenyl group attached to the carbon atom of the imine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 2-phenyl-2-(tosylimino)acetate typically involves the reaction of ethyl (Z)-2-phenyl-2-(tosylimino)acetate with ethyl iodoacetate in the presence of a zinc reagent. The reaction is carried out in a dry acetonitrile solvent under an air atmosphere at room temperature. The reaction mixture is stirred until the starting material is completely consumed .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-Methyl 2-phenyl-2-(tosylimino)acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-Methyl 2-phenyl-2-(tosylimino)acetate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, facilitating various organic transformations.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may find applications in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of (Z)-Methyl 2-phenyl-2-(tosylimino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. The phenyl group contributes to the compound’s overall stability and lipophilicity, facilitating its interaction with hydrophobic regions of the target molecules .

Comparison with Similar Compounds

    (Z)-Ethyl 2-phenyl-2-(tosylimino)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    (Z)-Methyl 2-phenyl-2-(sulfonylimino)acetate: Similar structure but with a sulfonyl group instead of a tosyl group.

    (Z)-Methyl 2-phenyl-2-(benzylimino)acetate: Similar structure but with a benzyl group instead of a tosyl group.

Uniqueness:

    Tosyl Group: The presence of the tosyl group in (Z)-Methyl 2-phenyl-2-(tosylimino)acetate imparts unique chemical properties, such as increased stability and reactivity in certain reactions.

    Methyl Ester Group: The methyl ester group provides a balance between hydrophilicity and lipophilicity, making the compound versatile in various applications.

Properties

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

methyl (2Z)-2-(4-methylphenyl)sulfonylimino-2-phenylacetate

InChI

InChI=1S/C16H15NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11H,1-2H3/b17-15-

InChI Key

PBWZVWFMIBFUDK-ICFOKQHNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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